molecular formula C10H12O3 B6268867 (S)-2-(3-methoxyphenyl)propanoic acid CAS No. 126374-24-1

(S)-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B6268867
CAS No.: 126374-24-1
M. Wt: 180.2
InChI Key:
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Description

“(S)-2-(3-methoxyphenyl)propanoic acid” is also known as “3-(3-Methoxyphenyl)propionic acid”. It is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other synonyms such as “3-3-methoxyphenyl propionic acid”, “3-3-methoxyphenyl propanoic acid”, and “3-methoxybenzenepropanoic acid” among others .


Molecular Structure Analysis

The InChI Key for “this compound” is BJJQJLOZWBZEGA-UHFFFAOYSA-N . The SMILES representation is COC1=CC=CC(CCC(O)=O)=C1 .


Physical And Chemical Properties Analysis

“this compound” is a crystalline powder that can range in color from white to cream to yellow or pale brown . It has a melting point range of 43.0°C to 46.5°C . It is soluble in water .

Safety and Hazards

As with any chemical, handling “(S)-2-(3-methoxyphenyl)propanoic acid” requires appropriate safety measures. It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . More specific safety data would be available in the compound’s Safety Data Sheet (SDS).

Future Directions

The future directions for “(S)-2-(3-methoxyphenyl)propanoic acid” would likely be tied to its use as a pharmaceutical intermediate . As pharmaceutical research advances, this compound could potentially find new applications in the synthesis of novel drugs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3-methoxyphenyl)propanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethylmagnesium bromide", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium sulfate", "sulfuric acid", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of 3-methoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydroxide to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Formation of ethyl (S)-2-(3-methoxyphenyl)propanoate by reacting ethyl 3-methoxyphenylglyoxylate with ethylmagnesium bromide.", "Step 3: Deprotection of ethyl (S)-2-(3-methoxyphenyl)propanoate with hydrochloric acid to form (S)-2-(3-methoxyphenyl)propanoic acid.", "Step 4: Purification of (S)-2-(3-methoxyphenyl)propanoic acid by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate.", "Step 5: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 6: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid methyl ester to its acetic anhydride derivative by reacting with acetic anhydride and pyridine.", "Step 7: Purification of (S)-2-(3-methoxyphenyl)propanoic acid acetic anhydride derivative by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate." ] }

126374-24-1

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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